N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide group at the 4-position, a methyl substituent at the 6-position, and bulky cyclohexyl and cyclopentyl moieties at the 1- and N-positions, respectively.
Properties
Molecular Formula |
C19H26N4O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H26N4O/c1-13-11-16(19(24)22-14-7-3-2-4-8-14)17-12-20-23(18(17)21-13)15-9-5-6-10-15/h11-12,14-15H,2-10H2,1H3,(H,22,24) |
InChI Key |
ZDHIKQMKSVIXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the pyrazolopyridine core . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme interactions and protein-ligand binding.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-b]pyridine Derivatives
Structural and Substitutional Variations
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse functionalization patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Pyrazolo[3,4-b]pyridine Derivatives
Key Observations :
- Substituent Bulkiness : The target compound’s cyclohexyl and cyclopentyl groups introduce significant steric bulk compared to smaller substituents like ethyl (), methyl (), or cyclopropyl (). This may reduce solubility but enhance binding selectivity in biological systems.
- Functional Groups : The carboxamide group in the target compound and contrasts with the carboxylate ester in , which is prone to hydrolysis. Carboxamides generally exhibit greater metabolic stability, a critical factor in drug design.
Analysis :
- Lipophilicity : The target compound’s cycloalkyl groups likely result in lower aqueous solubility compared to analogs with polar substituents (e.g., methoxy in or carboxylate in ).
- Synthetic Challenges : Introducing cyclohexyl and cyclopentyl groups may require specialized alkylation reagents or catalysts, increasing synthetic complexity relative to smaller substituents (e.g., ethyl in ).
- Stability : The carboxamide group in the target compound and is less susceptible to hydrolysis than the ester in , enhancing shelf-life and in vivo stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
